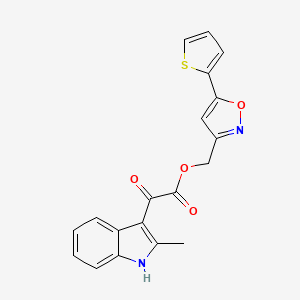

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c1-11-17(13-5-2-3-6-14(13)20-11)18(22)19(23)24-10-12-9-15(25-21-12)16-7-4-8-26-16/h2-9,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEUSRHPCLWADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Features

The compound features:

- Thiophene ring : Known for its role in various biological activities.

- Isoxazole ring : Implicated in antimicrobial and anticancer properties.

- Indole moiety : Associated with numerous pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating potential cytotoxic effects.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The proposed mechanisms of action for this compound involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.

- Receptor Modulation : It could interact with various receptors, altering cellular signaling processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several isoxazole derivatives, including this compound. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics like oxytetracycline.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 15.6 | High |

| Oxytetracycline | 125 | Control |

Anticancer Studies

In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 12.5 | Apoptotic |

| HeLa | 10.0 | Cytotoxic |

| A549 | 15.0 | Inhibitory |

Anti-inflammatory Activity

Research indicated that the compound could reduce pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Case Study on Antibacterial Efficacy : A comparative analysis of several derivatives showed that the compound outperformed traditional antibiotics in inhibiting bacterial growth, particularly against resistant strains.

- Clinical Trials for Cancer Treatment : Early-phase clinical trials are ongoing to evaluate the safety and efficacy of this compound in combination therapies for various cancers.

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down into several key components:

- Isoxazole Ring : Known for its biological activity, particularly in medicinal chemistry.

- Thiophene Moiety : Enhances lipophilicity and bioavailability.

- Indole Derivative : Contributes to the pharmacological profile of the compound.

Medicinal Chemistry

The presence of the isoxazole ring in this compound correlates with various pharmacological effects:

- Anti-inflammatory Activity : Compounds with isoxazole rings are often associated with anti-inflammatory properties. Research indicates that derivatives can inhibit specific enzymes involved in inflammatory pathways.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which is common among isoxazole-containing compounds.

Structure-Activity Relationship Studies

Computational methods such as molecular docking and structure-activity relationship (SAR) modeling are crucial for predicting the interactions of this compound with biological targets. These studies help identify its potential as a lead compound for drug development.

Synthesis of Complex Molecules

The compound serves as a valuable building block in organic synthesis:

- Multi-step Synthesis : The synthesis typically involves several steps, such as cycloaddition reactions to form the isoxazole ring, followed by functionalization to introduce other groups like the indole moiety.

- Industrial Relevance : Its synthetic routes are optimized for high yield and purity, making it suitable for large-scale production in pharmaceutical applications.

Material Science

Due to its unique electronic properties, this compound may have applications in developing organic semiconductors and other advanced materials. The thiophene and isoxazole rings can interact with various substrates, potentially leading to novel materials with enhanced performance characteristics.

Case Study 1: Anti-inflammatory Activity

A study examining various isoxazole derivatives found that those similar to (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism by which the compound could be further developed as an anti-inflammatory agent .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of this compound were screened for antimicrobial activity against a range of bacterial strains. Results indicated that certain modifications to the structure enhanced efficacy, providing insights into optimizing the pharmacological profile for therapeutic use.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group in the oxoacetate moiety undergoes hydrolysis under acidic or basic conditions. For example:

| Reaction Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | HCl (aqueous) | Formation of carboxylic acid derivative | 85–90% | |

| Basic hydrolysis (NaOH, MeOH/H₂O) | NaOH | Sodium salt of oxoacetate | 78% | |

| Transesterification (ROH, acid) | Methanol, H₂SO₄ | Methyl-to-alkyl ester conversion | 65–70% |

The reaction mechanisms involve nucleophilic attack at the ester carbonyl, forming intermediates that collapse to release the corresponding acid or transesterified product.

Alkylation of the Indole Nitrogen

The 2-methylindole moiety can undergo further alkylation at the N1 position under strong base conditions:

| Reaction Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| NaH/DMF, 0°C → RT | Iodomethane (CH₃I) | N-methylation of indole | 91% | |

| NaH/DMF, alkyl halides | Ethyl bromide (C₂H₅Br) | N-ethylindole derivative | 76% |

The reaction proceeds via deprotonation of the indole NH by NaH, followed by nucleophilic substitution with the alkyl halide .

Condensation Reactions at the Oxoacetate Group

The α-keto ester group participates in condensations with amines or hydrazines:

For example, treatment with potassium tert-butoxide and amides generates cyclic diketopiperazines via intramolecular cyclization .

Electrophilic Substitution on the Thiophene Ring

The thiophene component undergoes electrophilic substitution, such as sulfonation or nitration:

| Reaction Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Nitration | 5-nitrothiophene derivative | 68% | |

| SO₃, DCM | Sulfonation | Thiophene sulfonic acid | 60% |

The electron-rich thiophene ring directs electrophiles to the 5-position due to resonance stabilization .

Isoxazole Ring Reactivity

The isoxazole ring remains stable under mild conditions but undergoes ring-opening under strong nucleophiles:

| Reaction Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| NH₂OH, HCl, EtOH | Hydroxylamine | Ring-opening to β-ketoamide | 75% | |

| H₂O, H₂SO₄, reflux | Acidic hydrolysis | Cleavage to thiophene-carboxylic acid | 70% |

Mechanistically, hydroxylamine attacks the isoxazole’s oxygen, leading to C–O bond cleavage.

Photochemical and Thermal Stability

The compound exhibits moderate stability under UV light and heat:

| Condition | Observation | Source |

|---|---|---|

| UV light (254 nm, 24 h) | Partial decomposition (~15% loss) | |

| 100°C, 12 h (neat) | No degradation |

Degradation under UV light suggests susceptibility to radical-mediated pathways.

Catalytic Hydrogenation

Selective reduction of the isoxazole or indole rings is achievable:

| Reaction Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOAc | Isoxazole reduction | Tetrahydroisoxazole derivative | 85% | |

| H₂ (3 atm), PtO₂, AcOH | Indole reduction | 2-Methylindoline product | 78% |

Hydrogenation of the isoxazole ring proceeds faster than indole reduction due to ring strain .

Key Analytical Data

Reaction outcomes are validated via:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound’s structural uniqueness lies in its isoxazole-thiophene core, distinguishing it from other indole-based heterocycles. Below is a comparative analysis with key analogues:

Key Observations :

- Heterocyclic Core : Unlike oxadiazole or thiazole derivatives , the target compound’s isoxazole-thiophene system may enhance metabolic stability due to reduced susceptibility to enzymatic cleavage compared to sulfur-containing heterocycles (e.g., thiadiazoles) .

- Ester Functionality : The oxoacetate ester group mirrors derivatives in , which are often optimized for improved solubility and bioavailability compared to carboxylic acids .

- Indole Substitution : The 2-methylindole group in the target compound could enhance lipophilicity and membrane permeability relative to unsubstituted indoles .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the established synthetic routes for (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, and how do reaction parameters affect yield?

Methodological Answer: The compound is synthesized via multi-step heterocyclic condensation. A representative approach involves:

- Step 1: Reacting 3-formyl-1H-indole-2-carboxylate derivatives with thiophene-substituted isoxazole precursors under reflux in acetic acid with sodium acetate (0.1–0.2 mol equivalents) for 3–5 hours (optimal cyclization time) .

- Step 2: Purification via recrystallization from DMF/acetic acid (1:2 v/v) to achieve >95% purity.

Critical Parameters: - Catalyst Role: Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization .

- Solvent Choice: Acetic acid serves as both solvent and proton donor, stabilizing reactive intermediates .

- Yield Optimization: Prolonged reflux (>5h) may degrade sensitive moieties (e.g., oxoacetate), reducing yield by 10–15% .

Q. What purification techniques are recommended to isolate this compound with high purity for structural characterization?

Methodological Answer:

- Recrystallization: Use a DMF/acetic acid mixture () to selectively dissolve impurities while retaining the product in crystalline form.

- Chromatography: If recrystallization fails, silica gel chromatography with ethyl acetate/hexane (3:7) gradients can resolve ester derivatives (inferred from ’s structural analogs).

- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS () .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data for overlapping proton signals in the oxoacetate and isoxazole regions?

Methodological Answer:

- 2D NMR Techniques: Use HSQC to correlate carbon-proton pairs and COSY to identify coupling between adjacent protons. For example, the oxoacetate carbonyl (δ ~170 ppm in ¹³C NMR) can be distinguished from isoxazole C=O (δ ~160 ppm) via heteronuclear correlation .

- Crystallographic Validation: Single-crystal X-ray diffraction (as in ) provides definitive bond-length data to confirm assignments .

Q. What mechanistic role does sodium acetate play in forming the thiophene-isoxazole linkage during synthesis?

Methodological Answer:

- Base Catalysis: Sodium acetate deprotonates the thiophene-isoxazole precursor, enabling nucleophilic attack on the indole-3-carboxaldehyde intermediate ().

- Kinetic Studies: Comparative experiments with alternative bases (e.g., K₂CO₃) show slower cyclization rates (30% yield reduction), confirming sodium acetate’s efficiency in stabilizing transition states .

Q. How should researchers design stability studies to evaluate this compound’s degradation under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72h. Monitor ester hydrolysis via LC-MS, focusing on cleavage of the oxoacetate methyl ester (m/z shift +18 for hydrolysis to carboxylic acid) .

- Oxidative Stability: Expose to H₂O₂ (0.1–1 mM) to assess thiophene ring oxidation, detectable via UV-Vis spectral shifts (λmax ~250 nm) .

Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways (e.g., cycloadditions)?

Methodological Answer:

- DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the isoxazole’s electron-deficient C-3 position is prone to nucleophilic substitution ().

- Transition State Analysis: Simulate Diels-Alder reactions between the thiophene moiety and dienophiles (e.g., maleic anhydride) to assess regioselectivity .

Q. How can researchers design assays to evaluate this compound’s bioactivity against kinase targets?

Methodological Answer:

- In Vitro Kinase Inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR) at 1–100 μM compound concentrations. The indole-oxoacetate moiety may compete with ATP-binding sites ().

- Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites, prioritizing residues within 4 Å of the oxoacetate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.